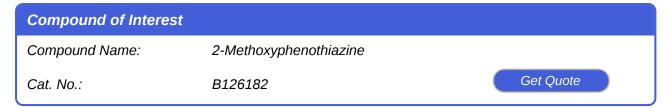


In-Depth Technical Guide: 2-Methoxyphenothiazine (CAS 1771-18-2)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenothiazine, identified by CAS number 1771-18-2, is a heterocyclic aromatic compound belonging to the phenothiazine class. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant role as a key intermediate in the pharmaceutical industry. Furthermore, it delves into the biological activities associated with phenothiazine derivatives, including their mechanisms of action and potential therapeutic applications, supported by available quantitative data and detailed experimental protocols.

Chemical Information Compound Identification



Identifier	Value
CAS Number	1771-18-2
IUPAC Name	2-methoxy-10H-phenothiazine
Synonyms	2-Methoxy-10H-phenothiazine, Methyl phenothiazin-2-yl ether, NSC 72107
Molecular Formula	C13H11NOS
Molecular Weight	229.30 g/mol [1][2][3]

Physicochemical Properties

Property	- Value	Source
Physical State	Grey to brown solid	[4]
Boiling Point	188 °C	[5]
Density	1.235 g/cm ³	[6][7]
InChI Key	DLYKFPHPBCTAKD- UHFFFAOYSA-N	[4][7]
SMILES	COC1=CC2=C(C=C1)SC3=C C=CC=C3N2	[4][7]

Safety Information

Hazard Statement	Precautionary Statement	
H315: Causes skin irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray	
H319: Causes serious eye irritation	P271: Use only outdoors or in a well-ventilated area	
H335: May cause respiratory irritation	P280: Wear protective gloves/protective clothing/eye protection/face protection	



Note: This is not an exhaustive list of safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[8][9]

Synthesis and Manufacturing

2-Methoxyphenothiazine is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antipsychotic drugs Levomepromazine (also known as Methotrimeprazine) and Methoxypromazine.[10] Its synthesis is a critical step in the manufacturing process of these therapeutic agents.

General Synthesis Workflow

The synthesis of **2-Methoxyphenothiazine** typically involves a multi-step process that can be generalized as follows:



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Caption: Generalized workflow for the synthesis of **2-Methoxyphenothiazine**.

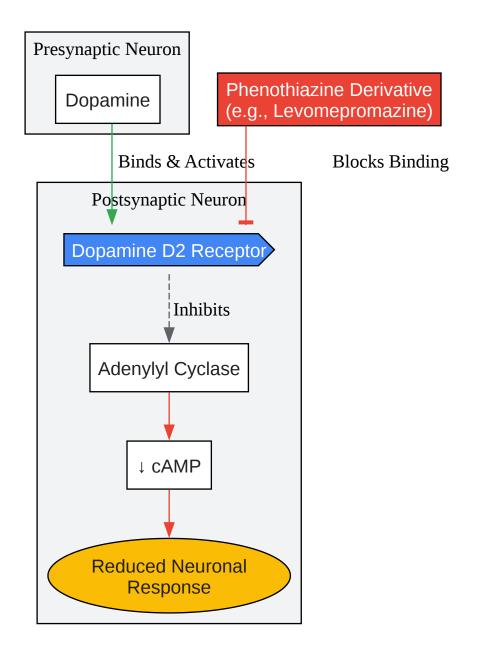
Biological Activity and Applications

While **2-Methoxyphenothiazine** itself is primarily used as a chemical intermediate, the phenothiazine scaffold is the basis for a wide range of biologically active molecules. The activities of its derivatives provide insights into the potential applications of this chemical class.

Antipsychotic Activity and Dopamine Receptor Antagonism

Phenothiazine derivatives, including Levomepromazine synthesized from **2**-**Methoxyphenothiazine**, are well-established antipsychotic agents. Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system.[11]





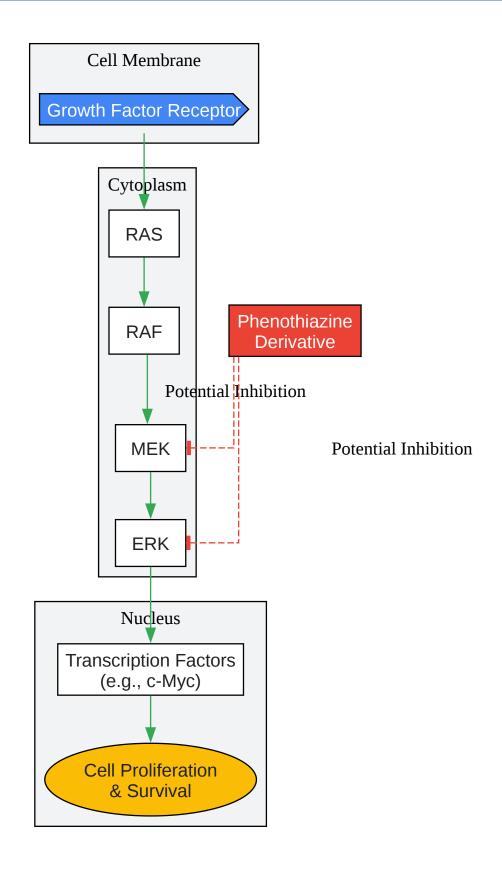
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Caption: Dopamine D2 receptor antagonism by phenothiazine derivatives.

Potential Anticancer Activity

Emerging research suggests that phenothiazine derivatives possess anticancer properties. Their proposed mechanisms of action are multifaceted and may involve the modulation of key signaling pathways implicated in cancer progression, such as the MAPK and Wnt signaling pathways.

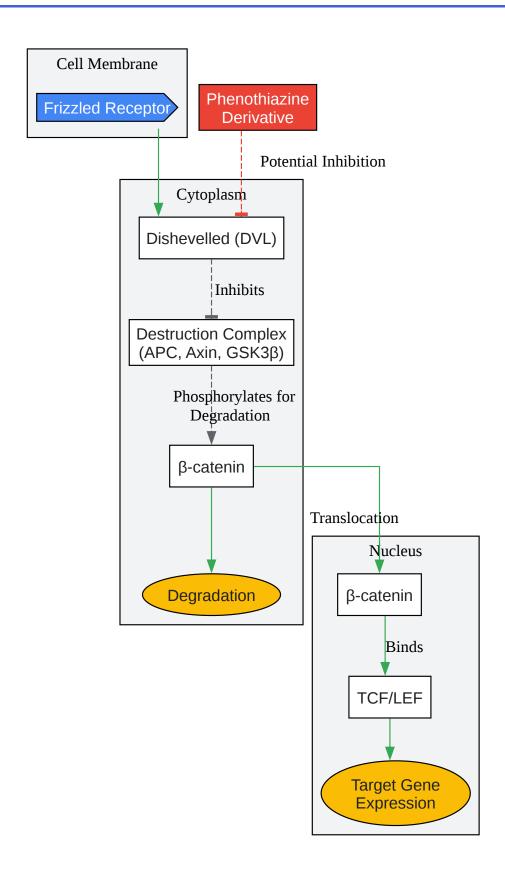




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Caption: Potential modulation of the MAPK signaling pathway by phenothiazines.





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Caption: Potential inhibition of the Wnt/β-catenin pathway by phenothiazines.



Other Potential Activities

- Tuberculostatic Activity: Some phenothiazine derivatives have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis.
- Antihistaminic Properties: Certain phenothiazines exhibit antihistaminic effects, suggesting their potential use in allergy treatments.[12][13]
- Laccase Mediator: **2-Methoxyphenothiazine** can act as a redox mediator for the enzyme laccase, enhancing its catalytic activity in various biotechnological applications, such as dye decolorization and bioremediation.

Quantitative Data

Specific quantitative bioactivity data for **2-Methoxyphenothiazine** is limited in publicly available literature. However, data for its direct derivative, Levomepromazine, and other related phenothiazines provide valuable context for the potential activity of this chemical class.

Compound	Assay	Target/Organism	Result (IC50, Ki,
Levomepromazine	Dopamine D2 Receptor Binding	Rat Brain	K _i : 1.1 nM
Fluphenazine	Cytotoxicity	MDA-MB-231 (Breast Cancer)	IC50: 7.04 - 23.33 μM
Thioridazine	Efflux Pump Inhibition	S. aureus (SA-1199B)	IC50 for Ethidium Bromide Efflux: 10 μM

Note: The data presented is for related compounds and should be used for comparative purposes only. Further experimental validation is required for **2-Methoxyphenothiazine**.

Experimental Protocols Synthesis of 2-Methoxyphenothiazine (Illustrative)

This protocol is a generalized representation based on common synthetic routes.



- Reaction Setup: A mixture of an appropriate N-phenyl-m-anisidine derivative, sulfur, and a high-boiling point solvent (e.g., diphenyl ether) is placed in a reaction vessel equipped with a reflux condenser and a stirrer.
- Initiation: A catalytic amount of iodine is added to the mixture.
- Cyclization: The reaction mixture is heated to reflux (typically >200°C) and maintained for several hours to facilitate the thionation and subsequent ring closure to form the phenothiazine ring.
- Work-up and Purification: After cooling, the reaction mixture is subjected to distillation under reduced pressure to remove the solvent. The crude product is then purified by recrystallization from a suitable solvent (e.g., toluene or ethanol) to yield pure 2-Methoxyphenothiazine.

Dopamine D2 Receptor Binding Assay (General Protocol)

- Membrane Preparation: Rat striatal tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the dopamine D2 receptors.
- Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for the D2 receptor (e.g., [³H]-Spiperone) and varying concentrations of the test compound (e.g., a phenothiazine derivative).
- Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.
 The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
- Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the binding affinity (K₁) can be calculated.



DPPH Radical Scavenging Assay (Antioxidant Activity)

- Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compound is dissolved in a suitable solvent to create a series of concentrations.
- Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control containing only the solvent and DPPH is also prepared.
- Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Conclusion

2-Methoxyphenothiazine (CAS 1771-18-2) is a valuable chemical intermediate with a critical role in the synthesis of important pharmaceutical agents. While direct biological activity data for this compound is not extensively documented, the broader class of phenothiazines, for which it is a precursor, exhibits a wide range of pharmacological effects, including antipsychotic, potential anticancer, and antimicrobial activities. This technical guide provides a foundational understanding of **2-Methoxyphenothiazine** for researchers and professionals in drug development, highlighting its chemical properties, synthesis, and the biological context of its derivatives. Further investigation into the direct biological effects of **2-Methoxyphenothiazine** may unveil novel therapeutic applications.

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